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Compound of Interest

Compound Name: (r)-(-)-2-Amino-1-phenylethanol hcl

Cat. No.: B098687

(R)-(-)-2-Amino-1-phenylethanol HCI is a chiral amino alcohol whose utility is fundamentally
derived from its specific three-dimensional structure. The molecule possesses a single
stereogenic center at the carbinol carbon (C1). The descriptor (R) denotes the absolute
configuration based on the Cahn-Ingold-Prelog priority rules, while (-) signifies its levorotatory
nature, meaning it rotates plane-polarized light to the left.[1] This defined stereochemistry is
paramount, as biological systems are inherently chiral. The (R)-enantiomer often exhibits
significantly different, and typically more potent, biological activity compared to its (S)-
counterpart.[1] This enantioselectivity is a critical consideration in pharmaceutical design,
where the "wrong" enantiomer can be inactive or even induce harmful side effects.[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media,
making it more amenable to handling and use in various experimental and production settings.
[2] Structurally, it is an analog of endogenous catecholamine neurotransmitters like
norepinephrine and dopamine, which underpins its value as a research tool in
neuropharmacology.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of (R)-(-)-2-Amino-1-phenylethanol
HCI is essential for its effective use.

Core Chemical Properties
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The key physicochemical data for the hydrochloride salt and its corresponding free base are
summarized below. It is crucial to distinguish between the two forms, as properties like melting
point and solubility can differ significantly.

(R)-(-)-2-Amino-1- (R)-(-)-2-Amino-1-
Property

phenylethanol HCI phenylethanol (Free Base)
CAS Number 18867-43-1[3] 2549-14-6[4]
Molecular Formula CsH11NO-HCI[3] CsH11NOJ[4]
Molecular Weight 173.64 g/mol [2][3] 137.18 g/mol [4]

White to off-white crystalline White, yellow, or orange
Appearance .

powder crystalline powder

] ] Not consistently reported,;
Melting Point ] 58 -64 °C
varies by source

Boiling Point Decomposes 160 °C @ 17 mmHg

Varies with concentration and [0]29/D = -39° to -45° (c=1in

Optical Rotation
solvent EtOH)

Solubility Profile

The hydrochloride salt form significantly improves aqueous solubility. While quantitative data for
the HCI salt is sparse, qualitative assessments confirm its solubility in water. Data for the free
base provides a useful reference.
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Solvent Solubility of Free Base Remarks

The HCI salt is expected to
Water 27 mg/mL[5] have significantly higher
aqueous solubility.

Good solubility is expected for

Ethanol 27 mg/mL[5]

both forms.

Often used in synthetic
Methanol Soluble

procedures.[6]

A common solvent for
DMSO 27 mg/mL[5] preparing stock solutions for

biological assays.

Typical for polar amino
n-Hexane Insoluble

alcohols.

Note: The solubility of amino acids and their derivatives in alcohol-water mixtures generally
decreases as the hydrophobicity of the alcohol increases (e.g., solubility in methanol > ethanol

> propanol).

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of the

compound.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are primary tools for
structural elucidation.

o 'H NMR: The spectrum will show characteristic signals for the aromatic protons (multiplet,
~7.2-7.4 ppm), the methine proton adjacent to the hydroxyl group (CH-OH), and the
methylene protons of the aminoethyl chain (CH2-NHz). Protonation of the amine in the HCI
salt will cause a downfield shift of adjacent protons and may lead to broader signals.

o 13C NMR: The spectrum will display distinct peaks for each unique carbon, including the
carbons of the phenyl ring, the benzylic carbon bearing the hydroxyl group (~70 ppm), and
the aminomethyl carbon.[1]
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« Infrared (IR) Spectroscopy: The IR spectrum provides information on functional groups. Key
absorptions include a broad O-H stretch (~3300 cm~1), N-H stretches (also in the 3300 cm~1
region, may be sharp or broad), C-H stretches from the aromatic ring (>3000 cm~1) and the
alkyl chain (<3000 cm~?), and C=C stretches from the phenyl ring (~1600 cm~1).

e Mass Spectrometry (MS): MS is used to confirm the molecular weight. For the free base, the
molecular ion peak [M]+ would be observed at m/z 137.18. For the HCI salt, analysis would
typically show the protonated molecule [M+H]* of the free base at m/z 138.19.

Enantioselective Synthesis and Workflow

Achieving high enantiomeric purity is the central challenge in producing (R)-(-)-2-Amino-1-
phenylethanol. Resolution of racemic mixtures is often inefficient, making asymmetric synthesis
the preferred industrial and laboratory approach.[7] The goal is to obtain a high enantiomeric
excess (ee), which is a measure of the purity of the chiral substance.[1]
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Caption: General workflow for the enantioselective synthesis of (R)-(-)-2-Amino-1-
phenylethanol HCI.
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Experimental Protocol: Asymmetric Reduction

This protocol is based on the enantioselective oxazaborolidine-catalyzed borane reduction of 2-
chloroacetophenone, which yields the corresponding chiral chloro-alcohol intermediate with
high enantioselectivity.[6][7][8]

Objective: To synthesize (R)-2-chloro-1-phenylethanol, the precursor to (R)-2-amino-1-
phenylethanol.

Materials:

2-chloroacetophenone (phenacyl chloride)

(R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][ 7][8]oxazaborole (CBS catalyst)

Borane-tetrahydrofuran complex (BHs-THF) or Borane-dimethyl sulfide complex (BH3-DMS)

Anhydrous Tetrahydrofuran (THF)

Methanol

30% Ammonium Hydroxide (NH4OH)

Step-by-Step Methodology:

e Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-
chloroacetophenone (1 equivalent) and the CBS catalyst (0.003-0.1 equivalents) in
anhydrous THF to make a ~1 M solution.

e Reduction: Cool the solution to 0-5 °C. Slowly add BHs-THF (0.6 equivalents) dropwise over
30-60 minutes, maintaining the temperature. The stoichiometry is critical; an excess of
borane can reduce the catalyst and lower the enantioselectivity.

e Monitoring and Quenching: Monitor the reaction by TLC or HPLC. Once the starting material
is consumed (typically 1-2 hours), quench the reaction by the slow, careful addition of
methanol at 0 °C.
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o Workup: Allow the mixture to warm to room temperature. Remove the solvents under
reduced pressure. The resulting crude (R)-2-chloro-1-phenylethanol can be purified by
chromatography if necessary, but is often used directly in the next step. The enantiomeric
excess at this stage is typically 93-97% ee.[6][7][8]

e Amination: Dissolve the crude chloro-alcohol in methanol and add a large excess of 30%
agueous ammonium hydroxide. Stir at room temperature for 48-72 hours.[6]

« |solation: Evaporate the solvents. The resulting crude (R)-2-amino-1-phenylethanol can be
isolated and purified.

o Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable
solvent (e.g., isopropanol or diethyl ether) and treat with a stoichiometric amount of HCI (as a
solution in the same solvent or as gas). The hydrochloride salt will typically precipitate and
can be collected by filtration.

Analytical Quality Control: Purity and Enantiomeric
Excess

Verifying both chemical and stereochemical purity is a non-negotiable step in quality control.

Protocol: Chiral HPLC for Enantiomeric Excess (ee)
Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating
and quantifying enantiomers to determine the ee.[1] The method relies on a chiral stationary
phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different
retention times.

Objective: To separate and quantify the (R) and (S) enantiomers of 2-amino-1-phenylethanol.
Instrumentation & Columns:
e HPLC system with a UV detector (e.g., Agilent 1260 Infinity).[9]

o Chiral Stationary Phase Column: Cyclofructan-based or polysaccharide-based
(cellulose/amylose) columns are effective for primary amines.[9][10]
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Methodology:

o Sample Preparation: Prepare a standard solution of the racemic compound and a separate
solution of the synthesized sample in the mobile phase or a compatible solvent (e.g.,
ethanol) at a concentration of ~1 mg/mL.[9]

» Mobile Phase Selection (The Causality):

o Normal Phase: A common choice is a mixture of hexane and an alcohol modifier like
ethanol or isopropanol (e.g., 80:20 v/v Hexane:EtOH).[9]

o Polar Organic Mode: Acetonitrile with a methanol modifier can also be effective.[9]

o Additives are Key: The primary amine group can cause peak tailing due to strong
interaction with residual silanols on the silica support. To create sharp, symmetrical peaks,
it is crucial to add acidic and basic modifiers to the mobile phase. A combination of
trifluoroacetic acid (TFA, ~0.3%) and triethylamine (TEA, ~0.2%) is highly effective.[9] The
TFA protonates the amine, reducing tailing, while the TEA competes for active sites on the
stationary phase. This combination provides excellent selectivity and peak shape.[9]

o Chromatographic Conditions:

Flow Rate: 1.0 - 2.0 mL/min for analytical columns (e.g., 4.6 mm ID).[9]

[e]

[e]

Column Temperature: 30 °C.[9]

o

Detection Wavelength: ~254 nm, where the phenyl group absorbs.

[¢]

Injection Volume: 5 pL.[9]
e Analysis:

o First, inject the racemic standard to determine the retention times of both the (R) and (S)
enantiomers and to confirm resolution.

o Next, inject the synthesized sample.
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o Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee
(%) =[ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Pharmacological Context and Applications

The utility of (R)-(-)-2-Amino-1-phenylethanol HCI in drug development stems from its
structural similarity to key neurotransmitters and its function as a versatile chiral scaffold.

Relationship to Endogenous Catecholamines

The core phenylethanolamine structure is the backbone of norepinephrine and epinephrine.[11]
[12] This makes (R)-(-)-2-Amino-1-phenylethanol a valuable tool for probing the structure and
function of adrenergic receptors.[1] The (1R)-configuration is known to be critical for direct-
acting activity at these receptors.[13] Studies have used this compound to map the binding
sites of the human a2A-adrenoceptor.[1] Furthermore, it shows agonist activity at the trace
amine-associated receptor 1 (TAARL1), a receptor involved in neuromodulation.[1]

(R)-(-)-2-Amino-1-
phenylethanol

Probes Binding SitefAgonist Activity \Substrate

Endogenous Ligand

Norepinephrine

Endogenous Ligand

Adrenergic Receptors
(e.g., a2A)

Click to download full resolution via product page

Caption: Pharmacological context of (R)-(-)-2-Amino-1-phenylethanol.

Application as a Chiral Building Block

The true power of this molecule lies in its role as a starting material for more complex chiral
molecules.[1] Its bifunctional nature (amino and hydroxyl groups) provides convenient handles

for derivatization.[1]
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o Beta-Blockers: The 3-amino alcohol framework is fundamental to the activity of many beta-
blockers used to treat cardiovascular conditions. The (R)-configuration is often crucial for
efficacy.[1]

o DNA Gyrase Inhibitors: In the development of new antibiotics, chirality plays a significant role
in the potency of DNA gyrase inhibitors. The (R)-enantiomer of certain quinolone agents has
been shown to be more potent than its counterpart, making (R)-(-)-2-Amino-1-
phenylethanol HCI a valuable starting scaffold.[1]

e Heterocyclic Synthesis: It is used as a chiral auxiliary or precursor in the stereocontrolled
synthesis of complex heterocyclic structures, such as tetrahydro-p-carbolines, which are
found in many bioactive alkaloids.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety.

e Hazards: The compound is harmful if swallowed or inhaled and causes serious eye irritation.
It may also cause an allergic skin reaction.[7]

o Precautions: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and
wear appropriate personal protective equipment (PPE), including chemical-resistant gloves
and safety goggles.[7]

o Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Recommended
storage temperature is between 10°C and 25°C.[7]

Conclusion

(R)-(-)-2-Amino-1-phenylethanol hydrochloride is more than a simple chemical reagent; it is an
enabling tool for innovation in pharmaceutical and chemical sciences. Its value is intrinsically
linked to its defined stereochemistry, which allows for the rational design and synthesis of
enantiomerically pure molecules with specific biological functions. A comprehensive
understanding of its properties, from its spectroscopic signature to its behavior in asymmetric
reactions and analytical systems, is crucial for any scientist aiming to leverage its full potential
in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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